molecular formula C12H17Cl2NO B1463646 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride CAS No. 1185301-25-0

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride

Cat. No. B1463646
M. Wt: 262.17 g/mol
InChI Key: PBFIEAJKIOACMD-UHFFFAOYSA-N
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Description

“3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2NO . It is used in scientific research, particularly in the field of proteomics .


Molecular Structure Analysis

The molecular weight of “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is 262.18 . The molecular formula is C12H17Cl2NO .


Physical And Chemical Properties Analysis

The molecular formula of “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” is C12H17Cl2NO, and its average mass is 262.176 Da .

Scientific Research Applications

Molecular Structure and Characterization

Research has been conducted on the molecular and crystal structure of compounds similar to 3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride. Studies on 4-carboxypiperidinium chloride, for example, have utilized single-crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum to characterize the compound's structure, highlighting its orthorhombic space group and hydrogen bonding patterns (Szafran, Komasa, & Bartoszak-Adamska, 2007). Similarly, the crystal structure of other piperidine derivatives has been investigated, providing insights into their conformations and intermolecular interactions (Ramalingan, Ng, & Tiekink, 2012).

Synthesis and Chemical Reactions

Several studies focus on the synthesis and characterization of derivatives of piperidine, including efforts to create novel compounds with specific properties. For example, research on the synthesis of N-allyl-4-piperidyl benzamide derivatives reveals a pathway for creating non-peptide CCR5 antagonists, a class of compounds with potential therapeutic applications (Cheng De-ju, 2014). Such research contributes to the development of new drugs by elucidating methods for synthesizing and modifying piperidine-based compounds.

Potential Therapeutic Applications

The research also delves into the potential therapeutic applications of piperidine derivatives. Although the specific compound "3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride" is not directly linked to therapeutic uses in the studies retrieved, related compounds have been explored for their biological activity. For instance, studies on the genotoxicity of certain piperidine compounds offer insights into their safety profiles, an essential aspect of drug development (Kalgutkar et al., 2007).

Spectroscopic and Analytical Techniques

Research into the spectral characterization of degradation impurities in pharmaceutical compounds like paroxetine hydrochloride hemihydrate underscores the importance of analytical techniques in ensuring drug purity and safety. Such studies highlight the role of advanced spectroscopic methods in identifying and quantifying impurities, which can directly impact the development and quality control of pharmaceuticals (Munigela et al., 2008).

Safety And Hazards

The safety information available indicates that “3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride” may be an irritant .

properties

IUPAC Name

3-[(3-chlorophenyl)methoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c13-11-4-1-3-10(7-11)9-15-12-5-2-6-14-8-12;/h1,3-4,7,12,14H,2,5-6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFIEAJKIOACMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC(=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorobenzyl)oxy]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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